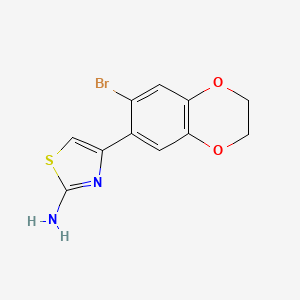
4-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine
Vue d'ensemble
Description
4-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mécanisme D'action
The exact mechanism of action of 4-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine is not fully understood. However, studies have suggested that the compound inhibits the activity of certain enzymes and proteins that are involved in cell proliferation and survival. It also induces apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that the compound exhibits low toxicity and is well-tolerated in animals. It has been found to have a high binding affinity for certain receptors in the body, including the adenosine A3 receptor and the dopamine D3 receptor. The compound has also been shown to modulate the levels of certain neurotransmitters in the brain, which may be responsible for its analgesic and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine in lab experiments is its low toxicity and high binding affinity for certain receptors. However, one limitation is the lack of extensive studies on its pharmacokinetics and pharmacodynamics, which may limit its potential applications in drug development.
Orientations Futures
The potential applications of 4-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine are vast and varied. Some future directions for research include:
1. Investigating its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
2. Studying its potential as a candidate for the development of new antibiotics.
3. Examining its potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
4. Investigating its potential as a candidate for the development of new materials with unique properties, such as conductivity and catalytic activity.
In conclusion, this compound is a compound with a wide range of potential applications in various fields. Its low toxicity, high binding affinity, and diverse pharmacological properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action, pharmacokinetics, and pharmacodynamics, which may unlock its full potential in drug development and other fields.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in the field of pharmaceuticals. It has shown promising results in inhibiting the growth of cancer cells, particularly in breast, liver, and prostate cancer. It also exhibits antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Moreover, the compound has been found to possess anti-inflammatory and analgesic properties, making it a potential therapeutic agent for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
4-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c12-7-4-10-9(15-1-2-16-10)3-6(7)8-5-17-11(13)14-8/h3-5H,1-2H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXHZNFSHAOLSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)C3=CSC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4234683.png)
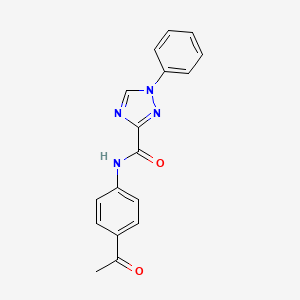
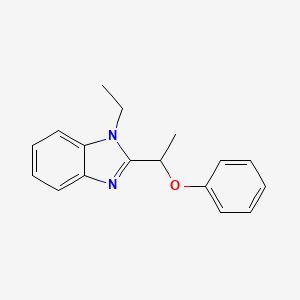
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide](/img/structure/B4234710.png)

![5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4234732.png)
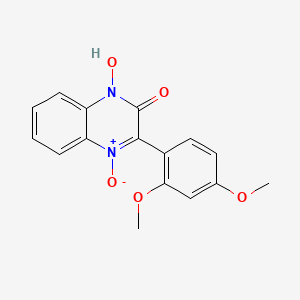
![2-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4234753.png)

![({1-[4-(2-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4234767.png)
![5-oxo-N-[4-(2-oxo-2-phenylethoxy)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4234772.png)
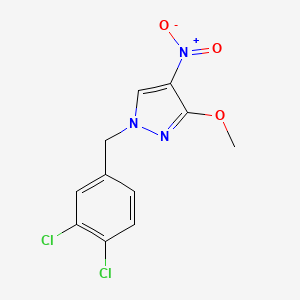
![5-bromo-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4234780.png)

